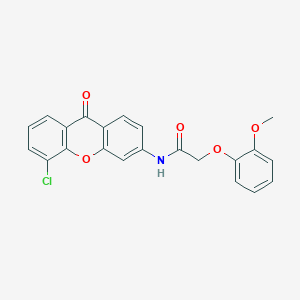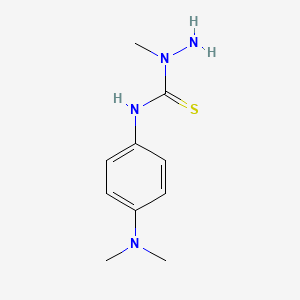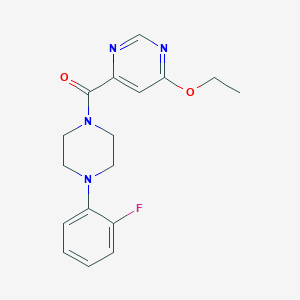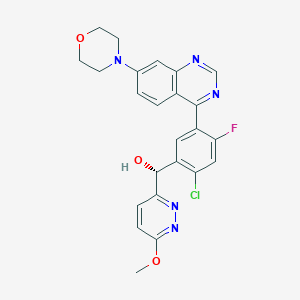
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the benzamide family, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticonvulsant effects.
科学研究应用
Cancer Research
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has shown potential in cancer research, particularly in targeting hypoxia-inducible factor 1 (HIF-1) pathways. HIF-1 is a transcription factor that plays a crucial role in cellular response to low oxygen levels, often found in tumor microenvironments. Compounds similar to this benzamide derivative have been found to induce the expression of HIF-1α protein, promoting apoptosis in tumor cells and inhibiting their proliferation .
Neuropharmacology
This compound is of interest in neuropharmacology due to its piperidine moiety, which is a common structural component in many neuroactive drugs. Piperidine derivatives are known for their role in modulating neurotransmitter systems, making them valuable in the development of treatments for neurological disorders such as Alzheimer’s disease, schizophrenia, and depression .
Antiviral Research
Piperidine derivatives, including 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, are being explored for their antiviral properties. These compounds can inhibit viral replication by interfering with viral enzymes or proteins essential for the virus life cycle. This makes them promising candidates for developing new antiviral therapies .
Anti-inflammatory Agents
The anti-inflammatory potential of this compound is another area of interest. Benzamide derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Applications
Research has also focused on the antibacterial properties of piperidine-containing compounds. These derivatives can disrupt bacterial cell wall synthesis or function, leading to the development of new antibiotics. Given the rise of antibiotic-resistant bacteria, such compounds are crucial in the ongoing search for effective antibacterial agents .
Drug Delivery Systems
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide can be utilized in the design of drug delivery systems. Its chemical structure allows for modifications that can improve the solubility, stability, and bioavailability of drugs. This makes it a valuable component in the development of more efficient and targeted drug delivery methods .
These applications highlight the versatility and potential of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
作用机制
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of similar compounds .
属性
IUPAC Name |
3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHYOOMADFYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)

![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)


![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
